molecular formula C18H28O6 B13823951 CID 18597908

CID 18597908

Cat. No.: B13823951
M. Wt: 340.4 g/mol
InChI Key: YIOUCEOADZWHCI-JVGMJCRMSA-N
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Description

The compound with the identifier “CID 18597908” is known as alpha-Methylacyl-CoA Racemase (AMACR). This enzyme plays a crucial role in the metabolism of branched-chain fatty acids and bile acid intermediates. It is particularly significant in the context of human health, as it is involved in the beta-oxidation of fatty acids in peroxisomes and mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-Methylacyl-CoA Racemase typically involves recombinant DNA technology. The gene encoding AMACR is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of AMACR can be scaled up using bioreactors. The process involves optimizing the growth conditions of the host organism to maximize enzyme yield. Parameters such as temperature, pH, and nutrient supply are carefully controlled. After fermentation, the enzyme is extracted and purified through a series of filtration and chromatography steps.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylacyl-CoA Racemase primarily catalyzes racemization reactions, which involve the conversion of one enantiomer of a substrate to its mirror image. This enzyme is also involved in oxidation-reduction reactions as part of the fatty acid beta-oxidation pathway.

Common Reagents and Conditions

The racemization reaction catalyzed by AMACR typically requires the presence of cofactors such as flavin adenine dinucleotide (FAD). The reaction conditions include a neutral pH and a temperature range of 25-37°C.

Major Products Formed

The primary product of the racemization reaction catalyzed by AMACR is the conversion of ®-2-methylacyl-CoA to (S)-2-methylacyl-CoA, which can then undergo further metabolic processing.

Scientific Research Applications

Alpha-Methylacyl-CoA Racemase has several important applications in scientific research:

    Chemistry: AMACR is used in studies related to enzyme catalysis and stereochemistry.

    Biology: It is a key enzyme in the study of fatty acid metabolism and energy production.

    Medicine: AMACR is a biomarker for certain types of cancer, including prostate cancer. Its expression levels are used in diagnostic tests.

    Industry: The enzyme is used in the production of specific pharmaceuticals that require chiral intermediates.

Mechanism of Action

Alpha-Methylacyl-CoA Racemase exerts its effects by catalyzing the racemization of 2-methylacyl-CoA substrates. The enzyme binds to the substrate and facilitates the removal and re-addition of a proton, resulting in the conversion of one enantiomer to another. This process involves the formation of a stabilized enolate intermediate. The molecular targets of AMACR include branched-chain fatty acids and bile acid intermediates, which are essential for energy production and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Methylacyl-CoA Epimerase: Another enzyme involved in the metabolism of branched-chain fatty acids, but it catalyzes epimerization rather than racemization.

    Acyl-CoA Dehydrogenase: Involved in the initial step of fatty acid beta-oxidation, but it catalyzes dehydrogenation reactions.

    Enoyl-CoA Hydratase: Catalyzes the hydration of enoyl-CoA to hydroxyacyl-CoA in the beta-oxidation pathway.

Uniqueness

Alpha-Methylacyl-CoA Racemase is unique in its ability to catalyze the racemization of 2-methylacyl-CoA substrates, a critical step in the metabolism of branched-chain fatty acids. Its role as a biomarker for certain cancers also distinguishes it from other enzymes in the fatty acid metabolism pathway.

Properties

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H28O6/c19-11-15(21)13(7-3-1-4-8-13)16(15,22)12(20)18(24)14(17(11,18)23)9-5-2-6-10-14/h11-12,19-24H,1-10H2/t11?,12?,15-,16-,17-,18+/m1/s1

InChI Key

YIOUCEOADZWHCI-JVGMJCRMSA-N

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@]2(C([C@@]4([C@@](C3O)(C45CCCCC5)O)O)O)O)O

Canonical SMILES

C1CCC2(CC1)C3(C2(C(C4(C5(C4(C3O)O)CCCCC5)O)O)O)O

Origin of Product

United States

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